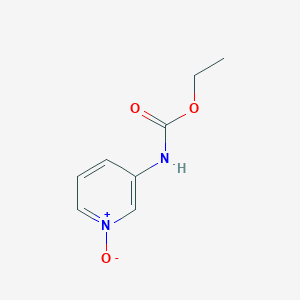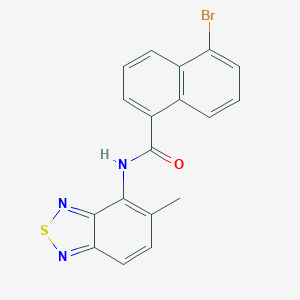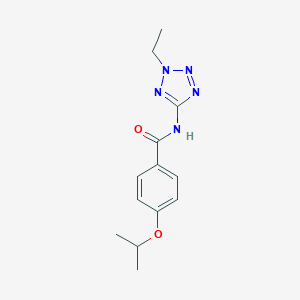
Ethyl 1-oxido-3-pyridinylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-oxido-3-pyridinylcarbamate, also known as OPC-17116, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is synthesized through a specific method and has been found to have several biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Ethyl 1-oxido-3-pyridinylcarbamate involves the inhibition of factor Xa, an enzyme involved in the coagulation cascade. By inhibiting factor Xa, Ethyl 1-oxido-3-pyridinylcarbamate prevents the formation of blood clots. Additionally, Ethyl 1-oxido-3-pyridinylcarbamate has been found to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
Ethyl 1-oxido-3-pyridinylcarbamate has several biochemical and physiological effects. It has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. Ethyl 1-oxido-3-pyridinylcarbamate has also been found to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments is its specificity for factor Xa, making it a potential candidate for the treatment of thrombotic disorders. Additionally, Ethyl 1-oxido-3-pyridinylcarbamate has been found to have a low risk of bleeding compared to other anticoagulant drugs. However, one limitation of using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments is its potential toxicity, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research involving Ethyl 1-oxido-3-pyridinylcarbamate. One potential direction is the development of new formulations of Ethyl 1-oxido-3-pyridinylcarbamate for improved efficacy and safety. Additionally, further studies are needed to explore the potential use of Ethyl 1-oxido-3-pyridinylcarbamate in the treatment of cancer and other diseases. Finally, research is needed to better understand the mechanism of action of Ethyl 1-oxido-3-pyridinylcarbamate and its effects on various biological systems.
Conclusion
In conclusion, Ethyl 1-oxido-3-pyridinylcarbamate is a chemical compound that has been studied for its potential use in various scientific research applications. It is synthesized through a specific method and has several biochemical and physiological effects. Ethyl 1-oxido-3-pyridinylcarbamate has been found to have anticoagulant and antiplatelet properties, as well as anti-inflammatory properties. Additionally, it has been studied for its potential use in the treatment of cancer. While there are limitations to using Ethyl 1-oxido-3-pyridinylcarbamate in lab experiments, there are also several future directions for research involving this compound.
Métodos De Síntesis
The synthesis of Ethyl 1-oxido-3-pyridinylcarbamate involves the reaction of ethyl carbamate with 3-pyridinecarboxylic acid, followed by oxidation with hydrogen peroxide. This method has been optimized and yields high purity Ethyl 1-oxido-3-pyridinylcarbamate.
Aplicaciones Científicas De Investigación
Ethyl 1-oxido-3-pyridinylcarbamate has been studied for its potential use in various scientific research applications. It has been found to have anticoagulant and antiplatelet properties, making it a potential candidate for the treatment of thrombotic disorders. Ethyl 1-oxido-3-pyridinylcarbamate has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
Propiedades
Nombre del producto |
Ethyl 1-oxido-3-pyridinylcarbamate |
|---|---|
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
ethyl N-(1-oxidopyridin-1-ium-3-yl)carbamate |
InChI |
InChI=1S/C8H10N2O3/c1-2-13-8(11)9-7-4-3-5-10(12)6-7/h3-6H,2H2,1H3,(H,9,11) |
Clave InChI |
CWYNXQHYFSPMAD-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
SMILES canónico |
CCOC(=O)NC1=C[N+](=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-({2-[(4-Fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239730.png)
![2-({3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-1-butanol](/img/structure/B239732.png)
![2-({5-Bromo-2-[(4-fluorobenzyl)oxy]benzyl}amino)-1-butanol](/img/structure/B239733.png)
![N-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}-N-(tetrahydro-2-furanylmethyl)amine](/img/structure/B239734.png)
![N-[2-(benzyloxy)-3-methoxybenzyl]-N-(2-phenylethyl)amine](/img/structure/B239735.png)
![N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B239739.png)

![2-(4-chloro-2-methylphenoxy)-N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B239742.png)
![N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-(4-isopropylphenoxy)acetamide](/img/structure/B239743.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239746.png)
![N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B239747.png)

![2,5-dichloro-N-[4-(4-ethylpiperazin-1-yl)phenyl]benzamide](/img/structure/B239751.png)
![2-(3,4-dimethylphenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B239756.png)